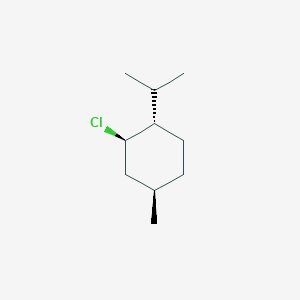

(-)-Menthyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLOJNNKKPNVKN-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16052-42-9, 29707-60-6 | |

| Record name | (-)-Menthyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29707-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16052-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1S-(1α,2β,4β)]-2-chloro-1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (-)-Menthyl Chloride from (-)-Menthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (-)-Menthyl chloride from (-)-menthol, a key intermediate in the production of various pharmaceuticals and fine chemicals. This document details and compares the most common synthetic methodologies, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting and optimizing this crucial chemical transformation.

Executive Summary

The conversion of (-)-menthol to this compound is a fundamental organic reaction that can be achieved through several pathways, each with distinct advantages and disadvantages concerning yield, stereochemical control, and reaction conditions. The primary methods involve the use of Lucas reagent (concentrated hydrochloric acid and zinc chloride), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The choice of reagent dictates the reaction mechanism, which in turn influences the stereochemical outcome of the product. This guide presents a comparative analysis of these methods, supported by experimental data and detailed protocols to facilitate reproducible and efficient synthesis.

Comparative Data of Synthetic Methods

The selection of a synthetic route for the preparation of this compound is a critical decision that impacts product yield, purity, and stereochemical integrity. The following tables summarize quantitative data from various established methods.

Table 1: Comparison of Reaction Conditions and Yields

| Method | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Lucas Method | Concentrated HCl | ZnCl₂ | None | 35 | 5 | ~85 |

| Thionyl Chloride | SOCl₂ | None | None or Pyridine | Reflux | 2 | 78-90 |

| Phosphorus Pentachloride | PCl₅ | Anhydrous FeCl₃ | None | Ambient | Not specified | ~90 |

Table 2: Stereochemical Outcome and Purity

| Method | Predominant Mechanism | Stereochemical Outcome | Reported Purity | Key Side Products |

| Lucas Method | Sₙ1-like | Retention (major) with rearrangement | Variable | Neomenthyl chloride, tertiary chloromenthanes |

| Thionyl Chloride | Sₙi (without base) | Retention | High | None significant |

| Thionyl Chloride | Sₙ2 (with pyridine) | Inversion | High | None significant |

| Phosphorus Pentachloride | Sₙ2-like | Inversion (expected) | High | Phosphoryl chloride, HCl |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉Cl |

| Molecular Weight | 174.71 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 101-101.5 °C @ 21 mmHg[1] |

| Density | 0.936 g/mL at 25 °C[1] |

| Optical Rotation [α]D²⁰ | -44° to -52° (neat) |

| ¹H NMR (CDCl₃) | δ (ppm): 0.78 (d, 3H), 0.90 (d, 3H), 0.92 (d, 3H), 1.05-1.15 (m, 2H), 1.40-1.50 (m, 1H), 1.65-1.75 (m, 2H), 2.10-2.20 (m, 1H), 3.95-4.05 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 16.2, 21.0, 22.2, 26.5, 31.6, 34.4, 43.8, 48.2, 67.8 |

Experimental Protocols

Synthesis using Lucas Reagent

This method proceeds via a carbocation-like intermediate and is known to be largely stereoretentive, though rearrangements are possible.[2]

Materials:

-

(-)-Menthol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

n-Hexane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

To a solution of 37% zinc chloride in concentrated hydrochloric acid, add 0.17 mol of (-)-menthol.[3]

-

Stir the mixture vigorously at 35°C for 5 hours.[3]

-

Cool the reaction mixture to room temperature. The mixture will separate into two phases.

-

Separate the upper organic layer and extract the aqueous layer with 50 mL of n-hexane.[3]

-

Combine the organic layers and wash sequentially with 30 mL of water, 10 mL of cold concentrated sulfuric acid, and finally another 30 mL of water.[3]

-

Dry the organic phase over anhydrous magnesium sulfate.[3]

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield this compound as a colorless oil.[3]

Synthesis using Thionyl Chloride

The reaction of (-)-menthol with thionyl chloride is a common and efficient method for producing this compound. The stereochemical outcome of this reaction is dependent on the presence or absence of a base like pyridine.

Materials:

-

(-)-Menthol

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place (-)-menthol.

-

Slowly add an excess of thionyl chloride (approximately 1.2 to 1.5 equivalents) to the (-)-menthol at 0°C.

-

After the initial exothermic reaction subsides, warm the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Materials:

-

(-)-Menthol

-

Thionyl Chloride (SOCl₂)

-

Pyridine

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve (-)-menthol in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of pyridine.

-

With continuous stirring, add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture and filter to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting product by vacuum distillation.

Synthesis using Phosphorus Pentachloride

This method is also effective for the chlorination of alcohols, generally proceeding with inversion of configuration.

Materials:

-

(-)-Menthol

-

Phosphorus Pentachloride (PCl₅)

-

Anhydrous Ferric Chloride (FeCl₃, catalyst)

-

Anhydrous solvent (e.g., chloroform or carbon tetrachloride)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, place a solution of (-)-menthol in an anhydrous solvent.

-

Add a catalytic amount of anhydrous ferric chloride.

-

With vigorous stirring, slowly add phosphorus pentachloride in small portions. The reaction is exothermic and will produce HCl gas, which should be trapped.

-

After the addition is complete, stir the mixture at room temperature until the reaction ceases. Gentle warming may be required to complete the reaction.

-

Pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the resulting phosphoryl chloride (POCl₃).

-

Separate the organic layer and wash it with cold water, a dilute sodium carbonate solution, and finally with water again until neutral.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).

-

Filter and remove the solvent by distillation.

-

Purify the crude this compound by vacuum distillation. A patent suggests a yield of 90% can be achieved using this method.[4]

Mechanistic Pathways and Logical Relationships

The stereochemical outcome of the synthesis of this compound is intrinsically linked to the reaction mechanism. The following diagrams illustrate the key mechanistic pathways.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Sₙi reaction mechanism leading to retention of stereochemistry.

Caption: Sₙ2 reaction mechanism leading to inversion of stereochemistry.

Caption: Sₙ1-like mechanism showing potential for rearrangement.

References

physical and chemical properties of (-)-Menthyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, a derivative of the naturally occurring monoterpenoid (-)-menthol, is a versatile chiral building block in organic synthesis. Its unique stereochemistry and reactivity make it a valuable intermediate in the preparation of a wide range of compounds, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic minty odor.[1] It is a chiral molecule with the (1R,2S,5R) configuration.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉Cl | [1] |

| Molecular Weight | 174.71 g/mol | [1] |

| Appearance | Colorless or slightly yellow clear liquid | [1][2] |

| Density | 0.936 - 0.94 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 216.1 °C at 760 mmHg (estimated) 101-101.5 °C at 21 mmHg 101 °C at 25 mmHg | [1][2][3] |

| Melting Point | -20 to -16.5 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4634 - 1.464 | [1][3] |

| Optical Rotation [α]²⁰/D (neat) | -50° to -58° | [2] |

| Solubility | Soluble in organic solvents. Water solubility: 2.576 mg/L at 25 °C (estimated) | [3] |

| Flash Point | 78.89 °C (174 °F) | [1][3] |

| Vapor Pressure | 0.200 - 0.209 mmHg at 25 °C | [1][3] |

Chemical Properties

This compound's chemical reactivity is primarily dictated by the presence of the chlorine atom on the cyclohexane ring. It readily undergoes nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[4] This allows for the introduction of a variety of functional groups. The reaction can proceed via an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nucleophile.[4]

-

E2 Elimination: In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination reaction to form an alkene.[4] The stereochemistry of the cyclohexane ring plays a crucial role in the outcome of this reaction. For the E2 mechanism to occur, the hydrogen atom and the leaving group (chlorine) must be in an anti-periplanar (trans-diaxial) arrangement.[5][6] In its more stable conformation, this compound has all three substituents (isopropyl, methyl, and chlorine) in equatorial positions. To achieve the necessary trans-diaxial geometry for elimination, the molecule must first ring-flip to a higher-energy conformation where these groups are axial.[6][7] This results in a slower reaction rate compared to its diastereomer, neomenthyl chloride, and leads to the formation of a specific alkene product, 2-menthene, as the major product.[6][7]

Experimental Protocols

Synthesis of this compound from (-)-Menthol

The most common method for the synthesis of this compound is the reaction of (-)-menthol with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).[8]

Workflow for the Synthesis of this compound

References

- 1. US5856597A - Preparation of lucas reagent of enhanced utility and its use in synthesis of cycloaliphatic chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. Solved Menthyl chloride reacts with sodium ethoxide in | Chegg.com [chegg.com]

- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

(-)-Menthyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Menthyl chloride, a versatile chiral reagent crucial in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a chiral auxiliary.

Chemical Identity and Properties

This compound, a derivative of (-)-menthol, is a valuable chiral building block. Its stereogenic centers make it an effective chiral auxiliary in asymmetric synthesis.

| Identifier | Value | Reference |

| IUPAC Name | (1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane | [1][2] |

| CAS Number | 16052-42-9 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₉Cl | [2][3][4] |

| Molecular Weight | 174.71 g/mol | [2][3][4] |

| Synonyms | (-)-3-Chloro-p-menthane, (1R)-(-)-Menthyl chloride | [3][7] |

Physicochemical Data:

| Property | Value | Reference |

| Appearance | Colorless or slightly yellow clear liquid | [3] |

| Density | 0.936 g/mL at 25 °C | [4][5] |

| Boiling Point | 101-101.5 °C at 21 mmHg | [4][5] |

| Melting Point | -20 to -16.5 °C | [4][5] |

| Optical Rotation | [α]20/D −52.4°, neat | [4][5] |

| Refractive Index | n20/D 1.4634 | [4][5] |

Synthesis of this compound

The most common synthesis of this compound involves the chlorination of (-)-menthol. Several methods have been reported, with variations in reagents and catalysts.

Synthesis via Chlorination with Concentrated Hydrochloric Acid

A prevalent method for synthesizing this compound is the reaction of (-)-menthol with concentrated hydrochloric acid, often using an organic carboxylic acid as a catalyst.[8]

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorption device, add (-)-menthol, an organic carboxylic acid (e.g., acetic acid, propionic acid), and concentrated hydrochloric acid.[8]

-

Chlorination: Heat the mixture while stirring to initiate the chlorination reaction. The reaction temperature is typically maintained to ensure a steady reflux.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into aqueous and organic layers. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[8]

-

Purification: Combine the organic layers and wash with a basic solution until neutral, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under normal pressure. The crude product is then purified by vacuum distillation to yield this compound.[8]

Caption: Synthesis of this compound from (-)-Menthol.

Applications in Asymmetric Synthesis

This compound serves as a crucial chiral auxiliary in various organic reactions, enabling the stereoselective synthesis of target molecules. The bulky menthyl group effectively shields one face of the reacting molecule, directing the approach of reagents to the opposite face.

Role in E2 Elimination Reactions

The stereochemistry of this compound significantly influences the outcome of E2 elimination reactions. For the E2 mechanism to proceed, a trans-diaxial arrangement of the leaving group (chloride) and the proton to be eliminated is required.[9]

In the most stable chair conformation of this compound, the bulky isopropyl and methyl groups occupy equatorial positions, forcing the chlorine atom into an axial position. This conformation, however, is not favorable for E2 elimination as there is no anti-periplanar hydrogen on an adjacent carbon. The ring must flip to a less stable conformation where the chlorine is axial to allow for the E2 reaction to occur, resulting in a slower reaction rate and the formation of a single alkene product (2-menthene).[7][9][10]

Caption: E2 Elimination Pathway of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure and purity of this compound. The chemical shifts and coupling constants are characteristic of the menthyl framework.[1][5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Cl bonds.[1]

Conclusion

This compound is an indispensable tool in modern organic synthesis, particularly in the realm of drug discovery and development where stereochemical control is paramount. Its well-defined stereochemistry, coupled with its accessibility from the chiral pool, makes it a valuable chiral auxiliary. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the synthesis of complex, enantiomerically pure molecules.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(16052-42-9) 1H NMR spectrum [chemicalbook.com]

- 7. (a) Menthyl chloride reacts with sodium ethoxide in ethyl alcohol to give.. [askfilo.com]

- 8. CN102964208A - Novel synthesis method of L-chloromenthol - Google Patents [patents.google.com]

- 9. askthenerd.com [askthenerd.com]

- 10. homework.study.com [homework.study.com]

(-)-Menthyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for (-)-Menthyl chloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and key experimental workflows are visualized to ensure clarity.

Chemical and Physical Properties

This compound, with the CAS number 16052-42-9, is a colorless to slightly yellow liquid.[1] It is a halogenated derivative of menthol and is primarily utilized in organic synthesis, including as a chiral auxiliary.[2] Its distinctive minty aroma also leads to its use in the fragrance and flavoring industries.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉Cl | [1][2] |

| Molecular Weight | 174.71 g/mol | [1][2][3] |

| Appearance | Colorless or slightly yellow clear liquid | [1] |

| Boiling Point | 101-101.5 °C at 21 mmHg | |

| 216.10 °C at 760.00 mm Hg (estimated) | ||

| Melting Point | -20 to -16.5 °C | [4] |

| Density | 0.936 g/mL at 25 °C[4] | |

| Refractive Index | 1.4634 at 20 °C | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility | Soluble in water at 2.576 mg/L at 25 °C (estimated) | |

| Vapor Pressure | 0.200000 mmHg at 25.00 °C (estimated) | [5] |

Safety and Hazard Information

GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates that it is a combustible liquid.

| Classification | Code | Description |

| Flammable liquids | H227 | Combustible liquid |

Note: GHS classifications can vary between suppliers and regions. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Hazard and Precautionary Statements

The following hazard (H) and precautionary (P) statements are associated with this compound:

Hazard Statements:

-

H227: Combustible liquid

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Incompatible Materials and Decomposition Products

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Amines[6]

-

Strong caustics

-

Chemically-active metals such as aluminum and magnesium powders, sodium, and potassium[6]

Hazardous Decomposition Products:

Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride gas

-

Phosgene

Toxicological Data

Detailed quantitative toxicological data for this compound is limited in publicly available literature. Much of the available data is for the related but distinct compound, methylene chloride (dichloromethane). It is crucial to avoid extrapolating toxicity data from methylene chloride to this compound. The information below is based on the limited data available for menthyl chloride and related compounds, and should be interpreted with caution.

| Toxicity Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Not specified | GHS Classification | [7] |

| Acute Dermal Toxicity | No data available | |||

| Acute Inhalation Toxicity | May be harmful if inhaled (H333) | Not specified | GHS Classification | [7] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not specified | GHS Classification | |

| Serious Eye Damage/Irritation | No data available | |||

| Respiratory or Skin Sensitization | No data available | |||

| Germ Cell Mutagenicity | No data available | |||

| Carcinogenicity | Suspected of causing cancer (H351) | Not specified | GHS Classification | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) | Not specified | GHS Classification | [7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified | GHS Classification | [7] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | Not specified | GHS Classification | [7] |

Experimental Protocols

Skin Corrosion/Irritation Testing (Adapted from OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin corrosion or irritation.

Methodology:

-

Test Animal: Albino rabbit.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. An untreated area of skin serves as a control.

-

Exposure: The test site is covered with a gauze patch and non-irritating tape for a 4-hour exposure period.

-

Observation: After 4 hours, the residual test substance is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Further observations are made for 14 days to assess the reversibility of any effects.

-

Scoring: The degree of skin reaction is scored at specified intervals.

Handling of Air-Sensitive Reagents (General Protocol)

This compound is not classified as pyrophoric, but as a chlorinated organic compound, it is prudent to handle it with care to avoid exposure and reaction with incompatible materials. The following is a general protocol for handling air-sensitive reagents that can be adapted for this compound, particularly when working under an inert atmosphere for synthetic purposes.

dot

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 16052-42-9 [smolecule.com]

- 3. This compound | C10H19Cl | CID 244509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16052-42-9 [chemicalbook.com]

- 5. This compound, 16052-42-9 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Solubility of (-)-Menthyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Menthyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fragrances. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the qualitative solubility profile of this compound based on fundamental chemical principles and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₉Cl, is the chlorinated derivative of (-)-menthol. It is a colorless liquid with a characteristic minty odor and is classified as a secondary alkyl halide.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis.[1] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The intermolecular forces at play in this compound and common organic solvents are primarily van der Waals dispersion forces and dipole-dipole interactions.

This compound possesses a cyclohexane backbone, which is nonpolar, and a carbon-chlorine bond that introduces a dipole moment, making the molecule moderately polar. Therefore, it is expected to be soluble in a range of nonpolar to moderately polar organic solvents.

Qualitative Solubility Profile

Based on the "like dissolves like" principle, a qualitative assessment of the solubility of this compound in common organic solvents can be made. Alkyl halides are generally soluble in most organic solvents.[2][3] The new intermolecular attractions between this compound and the solvent molecules have much the same strength as the ones being broken in the separate components.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The nonpolar cyclohexane ring of this compound interacts favorably with the nonpolar solvent molecules through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | The moderate polarity of these solvents, arising from their dipole moments, allows for effective solvation of the polar C-Cl bond in this compound through dipole-dipole interactions, while also being compatible with the nonpolar alkyl framework. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to High | These solvents can interact with the polar C-Cl bond. While they are capable of hydrogen bonding with themselves, their alkyl portions can interact with the nonpolar part of this compound. |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | While these solvents are highly polar, the large nonpolar portion of this compound may limit its miscibility. |

Experimental Protocol for a Key Experiment: Determination of Quantitative Solubility

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of a liquid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.

Objective

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or shaker

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation using a shaker or periodic vortexing. This ensures that the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same GC or HPLC method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Presentation

The solubility should be reported as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Enduring Legacy of (-)-Menthol: A Technical Guide to its Historical Development as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Natural Coolant to Stereochemical Master

(-)-Menthol, a readily available and inexpensive monoterpene alcohol derived from peppermint oil, has played a foundational role in the field of asymmetric synthesis. Its journey from a common flavoring and cooling agent to a sophisticated tool for controlling the three-dimensional arrangement of atoms in molecules is a testament to the ingenuity of synthetic chemists. This technical guide provides an in-depth exploration of the historical development of menthol and its derivatives as chiral auxiliaries. We will delve into the seminal experiments that established its utility, provide detailed experimental protocols for key transformations, and present quantitative data to illustrate its effectiveness in directing stereochemical outcomes. This guide is intended to be a comprehensive resource for researchers in organic synthesis and drug development, offering both historical context and practical knowledge.

The core principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to create a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one stereoisomer over another. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. (-)-Menthol, with its rigid cyclohexane backbone and well-defined stereochemistry, proved to be an early and effective exemplar of this strategy.

The Pioneering Era: Andersen's Chiral Sulfoxides

The application of (-)-menthol in asymmetric synthesis began in earnest in the mid-20th century. A landmark moment arrived in the 1960s with the work of Kenneth K. Andersen, who demonstrated its use in the synthesis of enantiomerically enriched sulfoxides.[1] This work was pivotal as it provided one of the first practical methods for accessing chiral sulfoxides, which are important motifs in their own right and as chiral auxiliaries themselves.

The "Andersen Synthesis" involves the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester. The key to the synthesis is the separation of the diastereomeric menthyl sulfinates, which are prepared from a sulfinyl chloride and (-)-menthol. One of the diastereomers is typically crystalline, while the other is an oil, allowing for separation by recrystallization. A significant improvement to this method involves the in-situ epimerization of the undesired diastereomer in the mother liquor with a catalytic amount of acid, which allows for its conversion to the more stable, crystalline diastereomer, thereby increasing the overall yield.[1][2] The subsequent nucleophilic substitution by the Grignard reagent proceeds with clean inversion of configuration at the sulfur atom, affording the chiral sulfoxide.

Quantitative Data: Diastereoselectivity in the Andersen Synthesis

The success of the Andersen synthesis hinges on the efficient separation of the diastereomeric menthyl p-toluenesulfinates. The diastereomeric ratio (d.r.) after the crucial crystallization and epimerization step is typically very high.

| Reaction Step | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Crystallization & Epimerization of (-)-Menthyl p-toluenesulfinate | >98:2 | 72-80% | [2] |

Experimental Protocol: The Andersen-Solladié Synthesis of (-)-Menthyl (S)-p-toluenesulfinate

This protocol is adapted from the improved procedure developed by Solladié, which incorporates an in-situ epimerization step.[1][2]

Materials:

-

p-Toluenesulfinic acid sodium salt

-

Thionyl chloride (SOCl₂)

-

(-)-Menthol

-

Triethylamine

-

Toluene

-

Acetone

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Brine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of p-Toluenesulfinyl Chloride: In a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfinic acid sodium salt to an excess of thionyl chloride at 0 °C. Stir the mixture until a solution is formed.

-

Removal of Excess Thionyl Chloride: Add toluene to the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

-

Esterification: Cool the resulting crude p-toluenesulfinyl chloride in toluene to 0 °C. Slowly add a solution of (-)-menthol in triethylamine. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into a separatory funnel containing a mixture of brine, 1 M HCl, and Et₂O. Separate the organic phase and wash it sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of menthyl p-toluenesulfinates.

-

Crystallization and Epimerization: Dissolve the crude product in acetone and add a few drops of concentrated HCl. Cool the solution to -18 °C to induce crystallization of the (S)-diastereomer.

-

Isolation: Filter the crystals and wash with cold acetone. The mother liquor, containing the (R)-diastereomer and some remaining (S)-diastereomer, can be concentrated, redissolved in acetone with a few drops of HCl, and subjected to further crystallization cycles to maximize the yield of the desired (S)-diastereomer. Recrystallize the combined crystalline fractions from acetone to obtain pure (-)-menthyl (S)-p-toluenesulfinate.

References

Commercial Availability and Synthetic Guide to Enantiomerically Pure (-)-Menthyl Chloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure (-)-menthyl chloride is a pivotal chiral auxiliary and intermediate in asymmetric synthesis, finding significant application in the pharmaceutical industry for the development of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, methods for purification, and analytical techniques for determining enantiomeric purity. Furthermore, it elucidates its critical role as a chiral auxiliary in key organic reactions through mechanistic diagrams and experimental workflows, offering a valuable resource for researchers and professionals in drug development and organic synthesis.

Commercial Availability

Enantiomerically pure this compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 98%, as determined by gas chromatography (GC). It is crucial for researchers to consult the certificate of analysis (CoA) from the supplier to confirm the specific enantiomeric excess (e.e.) and purity for their application.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | CAS Number | Purity | Optical Rotation ([α]D) | Available Quantities |

| Sigma-Aldrich | This compound | 16052-42-9 | ≥98% (GC) | -50° to -58° (neat)[1] | 1g, 10g |

| TCI America | This compound | 16052-42-9 | >98.0% (GC) | -50.0° to -58.0° (neat) | 1g, 25g |

| Matrix Scientific | (1R,2S,5R)-(-)-Menthyl chloride | 16052-42-9 | ≥98% | Not Specified | 1g, 5g, 10g |

| Chem-Impex | (-)-Menthylchloride | 16052-42-9 | ≥98% (GC) | -50° to -58° (neat)[1] | 25mL, 100mL |

| Lab Pro Inc. | This compound | 16052-42-9 | Min. 98.0% (GC)[2] | Not Specified | 1g |

| Starshine Chemical | This compound | 16052-42-9 | min. 98.0 % (GC)[3] | Not Specified | Bulk quantities |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉Cl | [1][2] |

| Molecular Weight | 174.71 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 101 °C at 25 mmHg | [1] |

| Density | 0.94 g/mL | [1][2] |

| Refractive Index (n20/D) | 1.46 | [1][2] |

| Flash Point | 78 °C | [3] |

| Solubility | Soluble in organic solvents. | |

| CAS Number | 16052-42-9 | [1][2] |

Synthesis of Enantiomerically Pure this compound

The synthesis of this compound is most commonly achieved by the chlorination of (-)-menthol. Two prevalent methods are detailed below. It is important to note that these reactions can be accompanied by the formation of isomeric byproducts, such as neomenthyl chloride and other rearrangement products.[4]

Synthesis using Thionyl Chloride

This method involves the reaction of (-)-menthol with thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl generated.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve (-)-menthol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If pyridine is used, it is typically added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Synthesis using Lucas Reagent (ZnCl₂ in concentrated HCl)

The Lucas reagent provides a classic method for the conversion of secondary alcohols to their corresponding chlorides.[5] An improved, recyclable version of the Lucas reagent has also been developed for industrial applications.[5]

Experimental Protocol:

-

Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid. An improved method involves bubbling anhydrous HCl gas into a 70% aqueous solution of ZnCl₂.[6]

-

To a flask containing the Lucas reagent, add (-)-menthol.

-

Stir the heterogeneous mixture vigorously at ambient temperature for 1 to 5 hours.[6] The reaction progress can be monitored by GC analysis.

-

Upon completion, add an organic solvent such as petroleum ether to the reaction mixture and extract the product.

-

Wash the organic phase with water to remove any remaining acid and zinc salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Purification of this compound

Purification of the crude product is often necessary to remove isomeric impurities.

-

Low-Temperature Crystallization: This method can be effective in achieving high purity (≥97 mol%).[4]

-

Selective Solvolysis: Tertiary chloride side products can be selectively removed by solvolysis to achieve purities of up to 98 mol%.[4]

-

Vacuum Distillation: This is a standard method for purifying the final product.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its application in asymmetric synthesis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers.

Experimental Protocol:

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXse), is required.

-

Carrier Gas: Hydrogen or helium is typically used. For optimal separation, a higher linear velocity (e.g., 80 cm/sec) is often recommended.[7]

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for achieving good resolution between enantiomers.[7] An initial oven temperature of 40-60°C is a good starting point.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene chloride) to an appropriate concentration (e.g., 1%).[7]

-

Analysis: Inject the sample and integrate the peak areas of the enantiomers to determine the enantiomeric excess (e.e.).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While not directly used for determining enantiomeric excess, ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure and assessing the overall purity of the synthesized this compound.[8]

Applications in Drug Development: this compound as a Chiral Auxiliary

This compound serves as a precursor to other valuable chiral auxiliaries derived from menthol.[9] The menthyl group, with its well-defined stereochemistry, can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction.

Use in Asymmetric Synthesis

The general workflow for utilizing a chiral auxiliary derived from (-)-menthol is depicted below.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Formation and Use of Menthyl Grignard Reagent

This compound is a key starting material for the preparation of the menthyl Grignard reagent, which is a mixture of menthylmagnesium chloride and its epimer, neomenthylmagnesium chloride.[10][11] This reagent is utilized in the synthesis of other chiral compounds.

Caption: Formation of menthyl Grignard reagent and its use in asymmetric synthesis.

Conclusion

Enantiomerically pure this compound is a commercially accessible and synthetically valuable compound for the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use. Its role as a precursor to potent chiral auxiliaries underscores its importance in the ongoing quest for efficient and selective methods for the preparation of enantiomerically pure molecules, which are critical for the development of modern therapeutics. This guide provides a foundational resource for researchers to leverage the properties of this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound - Starshinechemical [starshinechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5856597A - Preparation of lucas reagent of enhanced utility and its use in synthesis of cycloaliphatic chlorides - Google Patents [patents.google.com]

- 7. scispec.co.th [scispec.co.th]

- 8. spectrabase.com [spectrabase.com]

- 9. Menthol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Item - Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Guide to the Stereochemistry of Nucleophilic Substitution on (-)-Menthyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, a chiral cyclohexane derivative, serves as a classic model for investigating the stereochemical outcomes of nucleophilic substitution and elimination reactions. Its rigid conformational preferences, dictated by the bulky isopropyl and methyl groups, provide a unique platform to dissect the intricate interplay between substrate stereochemistry and reaction mechanism. This technical guide delves into the core principles governing the stereochemistry of nucleophilic substitution reactions on this compound, offering a comprehensive overview of the competing SN1, SN2, E1, and E2 pathways. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in organic synthesis and drug development.

Core Concepts: Conformational Analysis of this compound

The stereochemical fate of reactions involving this compound is intrinsically linked to its conformational equilibrium. The chair conformation is the most stable arrangement for the cyclohexane ring. In this compound, the most stable conformation is the one where the large isopropyl, methyl, and chloro substituents all occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).

However, for certain reactions, particularly E2 elimination, the molecule must adopt a higher-energy conformation through a ring-flip. In this less stable conformation, the substituents are forced into axial positions. This conformational inflexibility is the cornerstone of the stereoselectivity observed in its reactions.

Nucleophilic Substitution and Elimination Reactions: A Mechanistic Overview

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the predominant pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.[1]

E2 Elimination: A Case of Strict Stereochemical Control

The reaction of this compound with a strong, bulky base such as sodium ethoxide in ethanol proceeds almost exclusively through an E2 mechanism. This reaction is highly stereospecific, yielding 2-menthene as the sole alkene product.[2]

The rationale for this high selectivity lies in the geometric requirement of the E2 reaction, which necessitates an anti-periplanar arrangement of the departing proton and the leaving group (the chlorine atom). In the most stable chair conformation of this compound, none of the adjacent protons are anti-periplanar to the equatorial chlorine atom. Consequently, the molecule must undergo a ring-flip to a much less stable conformation where all three substituents are in axial positions. In this high-energy conformation, only the axial proton at the C2 position is anti-periplanar to the axial chlorine atom, leading to the exclusive formation of 2-menthene.

In stark contrast, its diastereomer, neomenthyl chloride, reacts approximately 200 times faster under the same conditions to produce primarily 3-menthene , the more thermodynamically stable Zaitsev product.[3][4][5] This is because in the most stable conformation of neomenthyl chloride, the chlorine atom is in an axial position, and there are anti-periplanar protons at both C2 and C4, allowing for the formation of both 2-menthene and 3-menthene, with the latter being favored.

E1 and SN1 Reactions: The Role of the Carbocation Intermediate

Under conditions that favor unimolecular reactions, such as in a polar protic solvent with a weak base (e.g., 80% aqueous ethanol), this compound undergoes a mixture of E1 and SN1 reactions.[6][7] The rate-determining step in both pathways is the formation of a secondary carbocation intermediate.

The formation of this planar carbocation intermediate removes the strict stereochemical constraints of the E2 mechanism. In the subsequent fast step, a weak base (e.g., water or ethanol) can abstract a proton from either adjacent carbon (C2 or C4) to yield a mixture of alkenes. Following Zaitsev's rule , the major elimination product is the more substituted and thermodynamically more stable alkene, 3-menthene , with 2-menthene being the minor product.[6]

Simultaneously, the carbocation can be attacked by the solvent molecules (solvolysis) in an SN1 reaction. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of substitution products with both retention and inversion of configuration at the carbon center.[8][9] This results in a partially racemized product.

Quantitative Data

The following table summarizes the key quantitative data regarding the reactivity of this compound and its diastereomer, neomenthyl chloride.

| Reaction Condition | Substrate | Predominant Mechanism | Product(s) | Product Ratio | Relative Rate |

| Sodium Ethoxide in Ethanol | This compound | E2 | 2-Menthene | >99% | 1 |

| Sodium Ethoxide in Ethanol | Neomenthyl Chloride | E2 | 3-Menthene, 2-Menthene | Major: 3-Menthene | ~200 |

| 80% Aqueous Ethanol | This compound | E1/SN1 | 3-Menthene, 2-Menthene, Substitution Products | Major: 3-Menthene | - |

Experimental Protocols

Protocol 1: E2 Elimination of this compound with Sodium Ethoxide

Objective: To synthesize 2-menthene from this compound via an E2 elimination reaction.

Materials:

-

This compound

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water and saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification and Analysis: Purify the resulting crude 2-menthene by distillation. Analyze the product by gas chromatography (GC) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: SN1/E1 Reaction of this compound with Silver Nitrate in Ethanol

Objective: To investigate the products of the SN1/E1 reaction of this compound.

Materials:

-

This compound

-

Silver nitrate

-

Ethanol (95%)

-

Test tubes

-

Water bath

Procedure:

-

Reaction Setup: In a clean test tube, dissolve a small amount of this compound in 95% ethanol. In a separate test tube, prepare a solution of silver nitrate in 95% ethanol.

-

Reaction: Add the silver nitrate solution to the this compound solution at room temperature.[2][10] Observe the formation of a precipitate (silver chloride), which indicates the formation of the carbocation intermediate.[11]

-

Heating: If the reaction is slow at room temperature, gently warm the mixture in a water bath to accelerate the reaction.

-

Product Analysis: After the reaction is complete (as indicated by the cessation of precipitate formation), the product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the various elimination (2-menthene and 3-menthene) and substitution (menthyl ethyl ether isomers) products and to determine their relative ratios.[12]

-

Stereochemical Analysis: To determine the stereochemistry of the substitution products, the ether products can be isolated by preparative GC or column chromatography. The optical rotation of the isolated menthyl ethyl ether fraction can then be measured using a polarimeter and compared to literature values for the pure enantiomers, if available, to determine the extent of racemization.[13][14][15][16][17]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: SN1 and E1 reaction pathways of this compound.

Caption: Experimental workflow for the E2 elimination of this compound.

Conclusion

The stereochemistry of nucleophilic substitution and elimination reactions of this compound provides a powerful illustration of fundamental principles in organic chemistry. The rigid conformational nature of the cyclohexane ring dictates the stereochemical outcome, leading to highly selective reactions under specific conditions. While E2 reactions are governed by strict stereochemical requirements, SN1 and E1 reactions proceed through a common carbocation intermediate, resulting in a mixture of products. A thorough understanding of these competing pathways is crucial for the rational design of stereoselective syntheses in academic and industrial research, particularly in the development of chiral pharmaceuticals where precise control of stereochemistry is paramount.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.latech.edu [chem.latech.edu]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. amherst.edu [amherst.edu]

- 12. researchgate.net [researchgate.net]

- 13. digicollections.net [digicollections.net]

- 14. images.baidu1y.com [images.baidu1y.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pharmaacademias.com [pharmaacademias.com]

- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for (-)-Menthyl Chloride as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloride, derived from the naturally abundant and inexpensive chiral pool starting material (-)-menthol, serves as a valuable chiral auxiliary in asymmetric synthesis. By temporarily attaching the menthyl group to a prochiral substrate, it can effectively control the stereochemical outcome of a variety of chemical transformations. The bulky and conformationally rigid cyclohexane ring of the menthyl group provides a distinct steric environment, directing the approach of reagents to one face of the molecule. This leads to the preferential formation of one diastereomer, which can then be converted to the desired enantiomerically pure product upon cleavage of the auxiliary.

These application notes provide an overview of the use of this compound in generating chiral substrates and their application in key asymmetric reactions, including diastereoselective alkylations, conjugate additions, and ene reactions. Detailed protocols, data on stereoselectivity, and mechanistic insights are presented to guide researchers in utilizing this classical yet effective chiral auxiliary.

Preparation of Chiral Substrates from this compound

The primary use of this compound in this context is as a precursor to other chiral menthyl derivatives, which are then used to introduce the chiral auxiliary. A common pathway involves the formation of a Grignard reagent.

Protocol 1: Preparation of (-)-Menthyl Grignard Reagent

This protocol outlines the formation of menthyl magnesium chloride, a versatile reagent for the synthesis of various chiral substrates.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Place a small crystal of iodine in the flask.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey solution of (-)-menthyl magnesium chloride is ready for use in subsequent reactions.[1]

Asymmetric Alkylation of (-)-Menthyl Esters

The diastereoselective alkylation of enolates derived from chiral esters is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids. The menthyl group effectively shields one face of the enolate, directing the approach of the electrophile.

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate. The bulky isopropyl group of the menthyl auxiliary blocks the si-face of the enolate. Consequently, the electrophile preferentially approaches from the less hindered re-face, leading to the formation of the (R)-configured product. The rigidity of the chelated transition state is crucial for high diastereoselectivity.

Protocol 2: Diastereoselective Alkylation of a (-)-Menthyl Ester

Materials:

-

(-)-Menthyl ester of a prochiral carboxylic acid (e.g., phenylacetic acid)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the (-)-menthyl ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equivalents) dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or gas chromatography (GC) analysis of the crude product.

-

Purify the product by silica gel column chromatography.

Data Presentation

| Entry | Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) |

| 1 | CH₃I | 60-85% | 70-90% |

| 2 | PhCH₂Br | 75-92% | 65-85% |

Note: The diastereoselectivity can be influenced by the nature of the enolate (lithium, sodium, etc.) and the presence of additives.

Asymmetric Conjugate Addition

The conjugate addition of organocuprates to α,β-unsaturated esters derived from (-)-menthol provides a powerful method for the asymmetric synthesis of β-substituted carbonyl compounds.

Protocol 3: Diastereoselective Conjugate Addition of an Organocuprate

Materials:

-

(-)-Menthyl acrylate or crotonate

-

Organocopper reagent (e.g., lithium dimethylcuprate)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried flask under nitrogen, prepare the lithium dimethylcuprate solution by adding methyllithium (2.0 equivalents) to a suspension of copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C.

-

In a separate flask, dissolve the (-)-menthyl α,β-unsaturated ester (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C.

-

Slowly add the freshly prepared organocuprate solution to the ester solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Determine the diastereomeric excess by GC or HPLC analysis.

-

Purify the product by column chromatography.

Data Presentation

| Entry | α,β-Unsaturated Ester | Organocuprate | Diastereomeric Excess (de) | Yield (%) |

| 1 | (-)-Menthyl crotonate | LiCuMe₂ | >90% | ~85% |

| 2 | (-)-Menthyl cinnamate | LiCu(n-Bu)₂ | >85% | ~80% |

Asymmetric Ene Reaction with (-)-Menthyl Glyoxylate

The asymmetric ene reaction is a powerful C-C bond-forming reaction. Using (-)-menthyl glyoxylate as the enophile allows for the stereoselective synthesis of chiral α-hydroxy esters.

Protocol 4: Asymmetric Ene Reaction

Materials:

-

(-)-Menthyl glyoxylate

-

Alkene (e.g., 2,4-dimethyl-2-pentene)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a stirred solution of (-)-menthyl glyoxylate (1.0 equivalent) in anhydrous DCM at -78 °C under an argon atmosphere, add a 1.0 M solution of SnCl₄ in DCM (1.1 equivalents) dropwise.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

Add the alkene (1.5 equivalents) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 3 hours, or until TLC analysis indicates complete consumption of the glyoxylate.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield the desired ene product.[2]

-

The diastereomeric excess is determined by chiral GC or HPLC analysis.

Cleavage of the (-)-Menthyl Auxiliary

A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the final product. The choice of cleavage method depends on the stability of the desired product.

Protocol 5: Saponification of (-)-Menthyl Esters

Materials:

-

(-)-Menthyl ester adduct

-

Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) or methanol

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the (-)-menthyl ester in a mixture of THF (or methanol) and water.

-

Add an excess of LiOH or KOH (3-5 equivalents) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully acidify with 1 M HCl to protonate the carboxylate.

-

Extract the carboxylic acid product with diethyl ether or ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.

-

The (-)-menthol auxiliary can often be recovered from the organic extracts by chromatography.[1][3]

Protocol 6: Reductive Cleavage of (-)-Menthyl Esters

Materials:

-

(-)-Menthyl ester adduct

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

Procedure:

-

Dissolve the (-)-menthyl ester in anhydrous diethyl ether or THF and cool to 0 °C in an ice bath.

-

Carefully add a suspension of LiAlH₄ (1.5-2.0 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether.

-

The filtrate contains the desired chiral primary alcohol and (-)-menthol, which can be separated by column chromatography.

Conclusion

This compound is a readily available and cost-effective precursor for a versatile chiral auxiliary. While it may not always provide the exceptionally high levels of diastereoselectivity seen with more modern and sterically demanding auxiliaries, it remains a valuable tool in asymmetric synthesis, particularly for establishing the initial stereochemical complexity in a synthetic route. The protocols and data presented herein provide a foundation for researchers to explore the utility of (-)-menthyl-based chiral auxiliaries in their own synthetic endeavors. Careful optimization of reaction conditions is key to maximizing the stereochemical control exerted by this classical chiral auxiliary.

References

Application Note: Diastereoselective Alkylation Using a (-)-Menthyl Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[][2] An auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate, directs a subsequent stereoselective transformation, and is then removed to yield an enantiomerically enriched product.[][2][3] Among the various auxiliaries, those derived from the naturally abundant chiral pool, such as (-)-menthol, are valued for their low cost and effectiveness.[]

This protocol details a representative procedure for the diastereoselective alkylation of a carboxylic acid derivative by employing (-)-menthol as a chiral auxiliary. The process involves three main stages:

-

Esterification: The prochiral carboxylic acid is converted into a (-)-menthyl ester.

-

Diastereoselective Alkylation: The α-carbon of the ester is deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a chiral enolate. This enolate is then alkylated with an electrophile. The bulky, stereodefined menthyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face, thereby inducing diastereoselectivity.[3]

-

Auxiliary Cleavage: The chiral auxiliary is hydrolyzed to release the desired chiral carboxylic acid and recover the (-)-menthol.[4][5]

Note on (-)-Menthyl Chloride: While the topic specifies this compound, the standard and more widely documented procedure for this transformation involves the esterification of a carboxylic acid with (-)-menthol . This protocol will follow the well-established menthol-based method.

Experimental Protocols

Part A: Synthesis of (-)-Menthyl Propanoate

This step couples the chiral auxiliary, (-)-menthol, with a model prochiral substrate, propanoic acid.

Materials and Reagents:

-

(-)-Menthol

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-